Lipophilicity Tuning: Measured logP Difference vs. Iodo‑Only and Trifluoromethyl Analogs
The computed logP of 2‑fluoro‑4‑iodo‑1‑(trifluoromethoxy)benzene (3.33) occupies an intermediate position between 1‑iodo‑4‑(trifluoromethoxy)benzene (3.19) and 2‑fluoro‑1‑iodo‑4‑(trifluoromethyl)benzene (3.45) [1]. This quantifiable difference provides a precise lipophilicity increment for structure‑activity relationship (SAR) optimization without the excessive hydrophobicity of the –CF₃ analog [2].
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 3.33 |
| Comparator Or Baseline | 1‑Iodo‑4‑(trifluoromethoxy)benzene (logP 3.19) and 2‑fluoro‑1‑iodo‑4‑(trifluoromethyl)benzene (logP 3.45) |
| Quantified Difference | +0.14 vs. iodo‑only analog; –0.12 vs. –CF₃ analog |
| Conditions | Computational prediction (fragment‑based method) |
Why This Matters
Enables rational selection of a building block with intermediate lipophilicity, avoiding the extremes of under‑partitioning (logP 3.19) or over‑partitioning (logP 3.45) that can compromise bioavailability or formulation properties.
- [1] Molbase. 1‑Iodo‑4‑(trifluoromethoxy)benzene. CAS 103962‑05‑6. LogP 3.1898. http://baike.molbase.cn/103962-05-6.html View Source
- [2] US Patent 6,677,479. Substituted fluoroaromatics, process for preparing them and their use. Issued January 13, 2004. (Discusses modulation of lipophilicity via –OCF₃ and fluorine substitution.) View Source
